Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether carboxylate ester characterized by a 1-oxaspiro[2.5]octane core with methyl substituents at positions 2, 4, and 7, and a methyl ester group at position 2.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-9(2)12(7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LMHBHZBNYYWSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro linkage. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
(a) Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
This positional isomer differs only in the placement of methyl groups (positions 2, 4, 5 vs. 2, 4, 7). While both share the molecular formula C₁₂H₂₀O₃ , steric and electronic effects due to methyl group positioning may alter reactivity, solubility, or stability. For example, the 2,4,5-substituted derivative (CAS: 1559498-17-7) is commercially listed but similarly lacks critical data (e.g., purity, storage conditions) in .
(b) Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate derivatives
describes racemic ethyl esters of bicyclo[2.2.2]octane derivatives (e.g., (±)-2, (±)-3, (±)-4). These compounds feature a bicyclic framework instead of a spirocyclic system, but the ester functional group is a commonality. For instance:
- (±)-2: Melting point (mp) 227–229°C.
- (±)-3: mp 130–133°C.
- (±)-4: mp 189–191°C.
The rigid bicyclo[2.2.2]octane backbone may confer higher melting points compared to spirocyclic analogues, though direct comparisons are hindered by the absence of thermal data for the target compound .
(c) RTI-55 (3β-(4-Iodophenyl)tropane-2β-carboxylic Acid Methyl Ester)
highlights RTI-55, a tropane-derived methyl ester with high affinity for dopamine (hDAT) and serotonin (hSERT) transporters (Kd = 1.83 nM and 0.98 nM, respectively). While structurally distinct, the methyl ester group at position 2β underscores the role of ester moieties in modulating biological interactions. This contrasts with the spirocyclic ether core of the target compound, which lacks documented transporter-binding studies .
(d) Dithiolane Carboxaldehyde Oxime Methylcarbamates
lists synonyms for compounds like 2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime. These feature sulfur-containing heterocycles (1,3-dithiolane) and a methylcarbamoyloxime group.
Physicochemical and Functional Properties
Biological Activity
Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1558582-05-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antioxidant and antimicrobial properties, along with relevant case studies and research findings.
- Molecular Formula: C12H20O3
- Molecular Weight: 212.29 g/mol
- IUPAC Name: this compound
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress in biological systems. The antioxidant capacity of this compound has been evaluated through various assays:
These results indicate that the compound exhibits significant radical scavenging activity, which suggests its potential use in preventing oxidative damage in biological systems.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In a study assessing various extracts for their antimicrobial efficacy, this compound demonstrated notable activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 30 | |
| Candida albicans | 25 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antioxidant Properties : A research study conducted by Leon-Méndez et al. evaluated the antioxidant properties of various essential oils and their components, including this compound. The study utilized DPPH and ABTS assays to quantify antioxidant activity and found that the compound exhibited competitive antioxidant capabilities compared to standard antioxidants like ascorbic acid .
- Antimicrobial Efficacy Assessment : In another study published in the Journal of Applied Microbiology, the antimicrobial efficacy of this compound was assessed against a panel of pathogenic microorganisms. The results indicated that the compound's MIC values were significantly lower than those of commercially available antibiotics for certain strains, indicating its potential as a natural antimicrobial agent .
- Potential Applications in Food Preservation : Given its antimicrobial properties, there is potential for using this compound in food preservation strategies. A study highlighted its effectiveness in inhibiting microbial growth in food products, which could extend shelf life and enhance food safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
